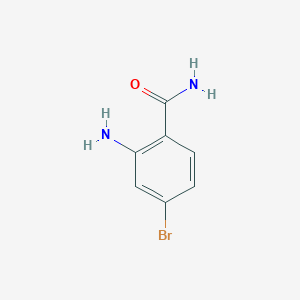

2-Amino-4-bromobenzamide

Description

Evolution of Research Interests in Substituted Benzamides

The scientific journey of substituted benzamides is a compelling narrative of evolving therapeutic targets and synthetic innovation. Initially gaining prominence in psychiatry with drugs like Sulpiride and Amisulpride, which modulate dopaminergic pathways, the research focus on this class of compounds has expanded dramatically. mdpi.com Investigators soon recognized that the benzamide (B126) core is a highly adaptable "privileged structure," capable of interacting with a wide array of biological targets. nih.gov

This realization sparked a diversification of research into numerous therapeutic areas. walshmedicalmedia.com Scientists began exploring benzamide derivatives as potential treatments for neurodegenerative disorders like Alzheimer's disease by designing inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). nih.govmdpi.com The scaffold's utility also extends to oncology, with derivatives being developed as histone deacetylase (HDAC) inhibitors and agents targeting epidermal growth factor receptor (EGFR). walshmedicalmedia.comnih.gov Furthermore, the global challenge of infectious diseases has driven research into benzamides as potential antimalarial and antimicrobial agents. nih.govresearchgate.netpjps.pk The ease of introducing various substituents onto the benzamide framework allows for detailed structure-activity relationship (SAR) studies, making it a cornerstone in modern drug discovery. nih.gov

Significance of the 2-Amino-4-bromobenzamide Scaffold in Contemporary Chemical and Biological Research

While the broader class of benzamides has seen wide application, this compound has distinguished itself primarily as a valuable synthetic intermediate. smolecule.com Its chemical structure, featuring an amino group and a bromine atom on the benzene (B151609) ring, offers unique reactivity that is highly prized in organic synthesis. smolecule.com

The compound is a key precursor in the synthesis of various heterocyclic systems. For instance, it is used in the creation of quinazolinones, a class of compounds that has demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netmediresonline.org Research has shown that starting from 2-amino-5-bromobenzamide (B60110) (an isomer), one can synthesize 6-bromo-2-styrylquinazolin-4(3H)-ones, which exhibit cytotoxicity against cancer cell lines. mdpi.com The presence of the bromine atom is particularly significant as it facilitates further molecular complexity through cross-coupling reactions, while the amino group is crucial for cyclization reactions to form the heterocyclic core. smolecule.com Additionally, this compound is utilized in ring-opening reactions for the synthesis of isatins, another important class of heterocyclic compounds. biosynth.com

Although direct biological applications of this compound itself are not extensively documented, some research suggests potential anticonvulsant activity. smolecule.com Its primary significance, however, lies in its role as a foundational element, enabling the construction of vast libraries of more complex molecules for biological screening and drug development. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 112253-70-0 | biosynth.com |

| Molecular Formula | C₇H₇BrN₂O | biosynth.comsigmaaldrich.com |

| Molecular Weight | 215.05 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 318.8 °C | biosynth.com |

| SMILES | O=C(N)C1=CC=C(Br)C=C1N | sigmaaldrich.comambeed.com |

| InChI Key | OFXMSVAQRRUVHA-UHFFFAOYSA-N | sigmaaldrich.com |

Interdisciplinary Research Landscape of this compound

The utility of the this compound scaffold and its derivatives permeates multiple scientific fields, highlighting its interdisciplinary importance.

Medicinal Chemistry and Pharmacology: This is the most prominent area of application. The scaffold is fundamental to the design and synthesis of new therapeutic agents. Derivatives have been investigated as inhibitors of various enzymes, including human NTPDases, dihydrofolate reductase (hDHFR), and histone deacetylases (HDACs), which are targets for anti-inflammatory, anticancer, and other therapies. nih.govmdpi.comrsc.org Benzamide derivatives are also explored as allosteric modulators for receptors like the follicle-stimulating hormone receptor (FSHR). nih.gov

Organic Synthesis: As a versatile building block, this compound is a staple in synthetic organic chemistry. Its functional groups allow for a variety of chemical transformations, including nucleophilic substitution, acylation, and cyclization reactions, making it essential for creating complex molecular architectures and heterocyclic compounds. nih.govsmolecule.com

Chemical Biology: Derivatives of this scaffold can be employed as chemical probes to investigate biological processes. By designing molecules that interact with specific enzymes or receptors, researchers can better understand cellular pathways and mechanisms of disease. ontosight.ai

Materials Science: The principles of molecular assembly involving benzamide structures are relevant to materials science. The specific hydrogen-bonding and halogen-bonding capabilities of molecules like this compound can be harnessed in crystal engineering to create new materials with desired properties. researchgate.net There is also research into incorporating benzamide derivatives into metal-organic frameworks (MOFs) for applications in catalysis and drug delivery.

Table 2: Selected Research Findings on Benzamide Derivatives

| Derivative Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| 3-Cinnamamido-N-substituted benzamides | Antimalarial | Compounds 11, 23, 30, and 31 showed potent activity against P. falciparum with IC₅₀ values around 0.1 μM. | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8 ) | Alzheimer's Disease (Enzyme Inhibition) | Active against AChE (IC₅₀ = 0.056 µM) and BACE1 (IC₅₀ = 9.01 µM). Also showed activity against hDHFR (IC₅₀ = 4.72 to 20.17 µM). | mdpi.commdpi.com |

| 6-Bromo-2-styrylquinazolin-4-ones (derived from 2-amino-5-bromobenzamide) | Anticancer | Derivative 6f showed moderate cytotoxicity against melanoma (UACC-62) and breast cancer (MCF-7) cell lines (IC₅₀ = 19.70 μM and 29.26 μM, respectively). | mdpi.com |

| N-Benzyl-4-bromobenzamide (NBBA ) | Anti-inflammatory | Inhibited production of IL-6 and PGE₂ in lipopolysaccharide-induced human gingival fibroblasts. | nih.gov |

| Indole-containing benzamides | Anticancer (HDAC Inhibition) | Compound 3j showed potent HDAC1 inhibitory activity (IC₅₀ = 0.330 μmol/L), exceeding the positive control MS-275. | thieme-connect.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXMSVAQRRUVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550026 | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-70-0 | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 4 Bromobenzamide

Direct Synthesis Approaches to 2-Amino-4-bromobenzamide

Direct synthesis methods focus on constructing the this compound molecule by forming the amide bond on a pre-functionalized aromatic ring or by introducing the bromine atom onto a pre-formed aminobenzamide scaffold.

Amidation Reactions for this compound Formation

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For this compound, this typically involves the amidation of its corresponding carboxylic acid precursor, 2-amino-4-bromobenzoic acid. While direct reaction with ammonia (B1221849) is challenging, several methods facilitate this conversion.

One common approach involves the use of coupling reagents that activate the carboxylic acid. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form an active ester intermediate, which then readily reacts with an ammonia source to form the amide. sciepub.com

Another strategy is the catalytic direct amidation of the carboxylic acid. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids. sciepub.comwalisongo.ac.id This method often requires elevated temperatures to drive the reaction forward by removing water, which is the sole byproduct, making it a greener alternative to methods that use stoichiometric activating agents. walisongo.ac.id

| Amidation Method | Activating/Coupling Agent | Typical Conditions | Byproducts |

| Coupling Reagent | EDC, HOBt | Room temperature, organic solvent | Urea derivative, water |

| Catalytic Amidation | Boric Acid | High temperature (reflux), water removal (Dean-Stark) | Water |

Halogenation Strategies for Bromination at the 4-Position

An alternative synthetic route involves the regioselective bromination of 2-aminobenzamide (B116534). The amino group is an activating ortho-, para-director, making the 4-position susceptible to electrophilic substitution.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The reaction of 2-aminobenzamide with NBS in a suitable solvent like acetonitrile (B52724) at room temperature can efficiently yield the desired 4-bromo product. researchgate.net This method is often preferred due to its mild conditions and high selectivity. Other brominating agents like molecular bromine can also be used, but may require more careful control of reaction conditions to avoid over-bromination or side reactions. beilstein-journals.org

| Reagent | Solvent | Temperature | Typical Reaction Time |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH3CN) | Room Temperature | 0.5 hours researchgate.net |

| N-Bromosuccinimide (NBS) | Acetic Acid (AcOH) | Room Temperature | 2 hours (for dibromination) researchgate.net |

One-Pot Synthesis Protocols for this compound

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While a direct one-pot synthesis of this compound is not extensively documented, related protocols highlight the potential for such methodologies. For instance, one-pot syntheses of quinazolin-4(3H)-ones often start from 2-aminobenzamides, which undergo condensation and cyclization with various reagents in a single vessel. mdpi.com

A hypothetical one-pot approach could involve the simultaneous hydrolysis of a nitrile (like 2-amino-4-bromobenzonitrile) and reduction of a nitro group, as has been demonstrated for related ortho-isomers. researchgate.net Such strategies streamline the synthetic process, avoiding the need for purification of intermediates. nih.govresearchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis of Benzamide (B126) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technology can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. jocpr.comrasayanjournal.co.in

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride (B1165640) and an appropriate amine is a process that benefits significantly from microwave irradiation. mdpi.comnih.gov In a typical procedure, the reactants, sometimes with a few drops of a high-boiling solvent like DMF, are exposed to microwave irradiation for a short period (e.g., 4-10 minutes), leading to the rapid formation of the desired benzamide. nih.gov This approach is considered a greener and more time-efficient alternative to classical refluxing methods. mdpi.comnih.gov

| Method | Reaction Time | Yield | Key Advantage |

| Conventional Heating | 1 hour (for hydrolysis) rasayanjournal.co.in | Variable | Standard laboratory setup |

| Microwave Irradiation | 4-20 minutes nih.govresearchgate.net | Good to Excellent researchgate.netmdpi.com | Rapid heating, reduced time, often higher yield jocpr.com |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound often relies on the availability of key precursors. The primary starting materials are typically 2-aminobenzamide or 2-amino-4-bromobenzoic acid.

2-amino-4-bromobenzoic acid : This precursor can be synthesized through the bromination of anthranilic acid (2-aminobenzoic acid). smolecule.com The amino group directs the incoming electrophile (bromine) to the para position.

2-aminobenzamide : A common and efficient route to 2-aminobenzamide starts from isatoic anhydride. The reaction of isatoic anhydride with an amine source, such as ammonia or ammonium (B1175870) acetate (B1210297), leads to the ring-opening of the anhydride and subsequent formation of the amide. nih.govresearchgate.net

2-bromobenzoic acid : This compound can be prepared from anthranilic acid via a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) and then displaced by bromide, often using a copper(I) bromide catalyst. prepchem.com

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Several strategies align with the principles of green chemistry for the synthesis of this compound and its derivatives.

The use of microwave-assisted synthesis , as detailed in section 2.1.4, is a prime example of a green chemistry approach, significantly reducing energy consumption and reaction times. jocpr.com

Catalytic methods that avoid stoichiometric, waste-generating reagents are also favored. The boric acid-catalyzed amidation of carboxylic acids is a greener alternative to traditional coupling methods, as it produces only water as a byproduct. sciepub.comwalisongo.ac.id

Enzymatic methods represent another frontier in green amide bond formation. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in greener solvents. nih.gov These biocatalytic methods offer high selectivity and avoid the use of hazardous reagents, making them highly sustainable. nih.govrsc.org The development of such enzymatic processes for aminobenzamides could provide a highly efficient and environmentally friendly synthetic route. rsc.org

Eco-Friendly Methods for Amide Synthesis Relevant to this compound

The synthesis of amides, a fundamental transformation in organic and medicinal chemistry, traditionally relies on methods that often generate significant waste and utilize hazardous reagents. In the context of producing substituted benzamides like this compound, the principles of green chemistry have spurred the development of more sustainable and eco-friendly synthetic protocols. These methods aim to improve energy efficiency, reduce waste, and utilize less toxic materials. researchgate.net

Biocatalytic Synthesis: Enzymatic strategies for amide bond formation represent a significant advancement in green chemistry. nih.gov These methods operate under mild aqueous conditions, minimizing the need for organic solvents and toxic coupling agents. mdpi.com Enzymes such as lipases and specific amide bond synthetases can be employed. acs.orgsemanticscholar.org For a substrate like this compound, a biocatalytic approach would likely involve the enzymatic coupling of a 2-amino-4-bromobenzoic acid derivative with an ammonia source. ATP-dependent enzymes, for instance, activate the carboxylic acid to form an acyl-adenylate or acyl-phosphate intermediate, which then reacts with the amine. acs.org This approach offers high selectivity and avoids harsh reaction conditions, contributing to a more sustainable process. nih.govmdpi.com

Solvent-Free and Microwave-Assisted Synthesis: Solvent-free, or solid-state, reactions offer a direct path to reducing volatile organic compound (VOC) emissions and simplifying purification processes. One such method involves the direct heating of a mixture of a carboxylic acid and a nitrogen source (like urea) with a green catalyst, such as boric acid. rsc.orgmdpi.com This technique is often rapid and efficient. rsc.org

Microwave-assisted organic synthesis (MAOS) further enhances these solvent-free or reduced-solvent reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. amazonaws.comwikipedia.org For the synthesis of a benzamide, microwave energy can facilitate the rapid hydrolysis of a corresponding nitrile or the direct amidation of a benzoic acid. amazonaws.comresearchgate.net The combination of solvent-free conditions with microwave assistance presents a powerful, eco-friendly alternative for the synthesis of this compound. researchgate.net

Electrochemical Methods: Electrosynthesis has emerged as a green tool for chemical transformations, using electricity to drive reactions and replace conventional reagents. scribd.com Direct electrochemical amidation of carboxylic acids can be performed, sometimes in aqueous conditions, using a bromide salt as both an electrolyte and a catalyst. This method avoids the use of stoichiometric coupling agents and provides an alternative pathway with high atom economy. scribd.com

The following table summarizes key features of these eco-friendly methods relevant to the synthesis of this compound.

Table 1: Comparison of Eco-Friendly Amide Synthesis Methods

| Method | Key Advantages | Typical Conditions | Relevance to this compound |

|---|---|---|---|

| Biocatalysis | High selectivity, mild aqueous conditions, biodegradable catalyst (enzyme). nih.govmdpi.com | Aqueous buffer, near-neutral pH, room temperature. | Synthesis from 2-amino-4-bromobenzoic acid with high functional group tolerance. |

| Solvent-Free | Reduced/eliminated solvent waste, simplified work-up, potential for high reaction rates. rsc.orgresearchgate.net | Direct heating of solid reactants, often with a solid catalyst. | Boric acid-catalyzed reaction of 2-amino-4-bromobenzoic acid with urea. rsc.org |

| Microwave-Assisted | Drastically reduced reaction times, improved yields, energy efficiency. amazonaws.com | Solvent-free or high-boiling point solvents, sealed vessel, controlled power/temperature. | Rapid formation from precursors, enhancing efficiency of solvent-free methods. wikipedia.org |

| Electrosynthesis | Avoids chemical oxidants/reductants, high atom economy, uses clean reagent (electrons). scribd.com | Aqueous or organic solvent with supporting electrolyte, electrodes. | Direct amidation of 2-amino-4-bromobenzoic acid using a bromide salt catalyst. scribd.com |

Reaction Mechanisms in this compound Synthesis

Kinetic Studies of Benzamide Formation

Kinetic studies are crucial for understanding the mechanism of a reaction by revealing how reaction rates are influenced by factors such as reactant concentration and structure. For the formation of substituted benzamides, the Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reaction rate. wikipedia.org

The Hammett equation is a linear free-energy relationship described as: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reference reaction with the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta- or para-) of the substituent. It quantifies the electronic influence of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

A plot of log(k/k₀) versus σ for a series of substituents yields a straight line with a slope of ρ. scribd.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values) and that a negative charge is building up in the transition state (or a positive charge is being lost). wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ values), indicating the buildup of positive charge in the transition state. researchgate.net

For the synthesis of this compound from 2-amino-4-bromobenzoic acid, the rate of amidation would be influenced by the electronic properties of both the amino (-NH₂) and bromo (-Br) groups.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ_p Value | Electronic Effect |

|---|---|---|---|

| -NH₂ | para | -0.66 | Strong Electron-Donating (Resonance) |

| -Br | para | +0.23 | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) |

| -NO₂ | para | +0.78 | Strong Electron-Withdrawing |

| -OCH₃ | para | -0.27 | Strong Electron-Donating (Resonance) |

Data sourced from common physical organic chemistry texts.

Catalytic Pathways in Substituted Benzamide Synthesis

Catalysts provide alternative, lower-energy reaction pathways, enabling amide formation under milder conditions. The synthesis of substituted benzamides like this compound can benefit from various catalytic systems, each with a distinct mechanism.

Boric Acid-Catalyzed Amidation: Arylboronic acids are effective catalysts for the direct amidation of carboxylic acids and amines. rsc.org The mechanism is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst, with the removal of water driving the equilibrium. researchgate.net This intermediate is a mixed anhydride, which is more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

A proposed catalytic cycle involves the following steps: rsc.orgresearchgate.net

Activation: The boronic acid catalyst reacts with the carboxylic acid (e.g., 2-amino-4-bromobenzoic acid) to form a monoacyloxyboronic acid intermediate, releasing a molecule of water.

Nucleophilic Attack: An amine (or ammonia source) attacks the carbonyl carbon of the activated acyl group.

Tetrahedral Intermediate: A tetracoordinate acyl boronate intermediate is formed.

Product Formation: The cleavage of the C-O bond of this intermediate is often the rate-determining step, leading to the formation of the amide product and regeneration of the boronic acid catalyst. rsc.org

Recent studies suggest that the mechanism may be more complex, potentially involving dimeric boron species that activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov This model helps explain why borinic acids (which have fewer coordination sites) are not competent catalysts for this transformation. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are exceptionally versatile in organic synthesis, particularly for reactions involving aryl halides. acs.org For a molecule like this compound, palladium catalysis could be employed in a carbonylative coupling reaction starting from 2-bromoaniline (B46623) or a related precursor.

A plausible mechanistic pathway for a palladium-catalyzed carbonylative amination would involve: mdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate.

CO Insertion: A molecule of carbon monoxide (CO) inserts into the aryl-palladium bond, forming an acylpalladium complex.

Nucleophilic Attack/Reductive Elimination: The acylpalladium species reacts with an amine source. This can proceed through nucleophilic attack on the acyl group followed by reductive elimination, which forms the final amide C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. mdpi.com

This pathway is highly relevant for constructing the benzamide framework from precursors that already contain the critical bromo- and amino-substituents. mdpi.com

Spectroscopic and Crystallographic Characterization in Research on 2 Amino 4 Bromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial arrangement of the molecule.

¹H-NMR and ¹³C-NMR Analysis of 2-Amino-4-bromobenzamide and its Analogs

In the ¹H-NMR spectra of N-unsubstituted 2-aminobenzamides, including this compound, a notable feature is the non-equivalence of the amide protons. mdpi.comresearch-nexus.netnih.gov This phenomenon arises from the hindered rotation around the C(O)–NH₂ single bond, resulting in two distinct resonance signals with different chemical shift values. mdpi.comresearch-nexus.netnih.gov The spectra typically display multiplets for the aromatic protons and three broad singlets in the aromatic region, corresponding to the amine and amide protons. mdpi.com For instance, in a study of 2-amino-5-bromobenzamide (B60110), the ¹H-NMR spectrum in DMSO-d₆ showed the expected set of multiplets for the aromatic protons and broad singlets for the NH₂ and CONH₂ protons. mdpi.comsemanticscholar.org

The chemical shifts observed in the ¹H-NMR spectra provide valuable information about the electronic environment of the protons. The downfield shift of certain protons can be attributed to the magnetic anisotropy of the amide carbonyl group. researchgate.net

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

| 2-Amino-5-bromobenzamide | Aromatic | 6.50–7.80 | DMSO-d₆ |

| N-benzyl-4-bromobenzamide | NHCH₂ | 4.55 (d, J = 5.4 Hz) | CDCl₃ |

| N-benzyl-4-bromobenzamide | NH | 6.89 (br s) | CDCl₃ |

| N-benzyl-4-bromobenzamide | Phenyl-H | 7.29 (m) | CDCl₃ |

| N-benzyl-4-bromobenzamide | H-3 & H-5 | 7.49 (d, J = 8.5 Hz) | CDCl₃ |

| N-benzyl-4-bromobenzamide | H-2 & H-6 | 7.61 (d, J = 8.4 Hz) | CDCl₃ |

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents.

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy is a key technique for studying the conformational preferences of molecules in solution. auremn.org.br For 2-aminobenzamides, a significant aspect of their conformational analysis is the orientation of the amino and amide groups. mdpi.comresearch-nexus.net In the solution phase, intramolecular hydrogen bonding between the carbonyl oxygen and the amine protons is generally not observed. mdpi.comresearch-nexus.netnih.gov This is attributed to the rapid exchange of the amine protons with the solvent and the fast rotation around the Ar–NH₂ single bond. mdpi.comresearch-nexus.netnih.gov

However, for N-aryl substituted anthranilamides, intramolecular hydrogen bonding has been observed in both solution and the solid state, suggesting that a substituent on the nitrogen atom of the arylamine moiety plays a crucial role in promoting the formation of such bonds. mdpi.com The conformational analysis of related compounds, such as (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has also been successfully performed using NMR spectroscopy. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. researchgate.net These techniques provide information about the functional groups present and the nature of chemical bonds. In the study of 2-aminobenzamides, IR and Raman spectroscopy have been used to characterize the vibrational spectra and identify key functional groups. mdpi.comresearch-nexus.netnih.gov For example, the IR spectrum of N-benzyl-4-bromobenzamide shows characteristic absorption bands at 3315 cm⁻¹ (N-H stretching), 1635 cm⁻¹ (C=O stretching), and other bands corresponding to aromatic C-H and C-C vibrations. nih.gov The formation of an acid-amide synthon in cocrystals of 4-bromobenzamide (B181206) has also been identified using IR spectroscopy. acs.org

| Compound | Vibrational Mode | **Frequency (cm⁻¹) ** |

| N-benzyl-4-bromobenzamide | N-H stretch | 3315 |

| N-benzyl-4-bromobenzamide | C=O stretch | 1635 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. elte.hu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. hnue.edu.vn The UV-Vis spectra of 2-aminobenzamides, such as 2-amino-5-bromobenzamide, are typically characterized by two main absorption bands. mdpi.com For instance, in dimethyl sulfoxide (B87167) (DMSO), these bands appear around 258 nm and 355 nm. mdpi.com These absorptions are generally attributed to π → π* and n → π* electronic transitions. hnue.edu.vn

The electronic transitions occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between these frontier orbitals for 2-amino-5-bromobenzamide is approximately 4.60 eV. mdpi.com The nature and extent of conjugation in the π electron system significantly influence the position and intensity of the absorption bands. hnue.edu.vn

| Compound | Solvent | λmax (nm) |

| 2-Amino-5-bromobenzamide | DMSO | ~258, ~355 |

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material. yorku.capages.dev This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state. yorku.capages.dev

For 2-aminobenzamides, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures and revealing the details of their hydrogen bonding networks. mdpi.comresearch-nexus.netnih.gov The crystal structure of 2-amino-5-bromobenzamide, for example, has been determined, providing unambiguous proof of its molecular geometry. mdpi.com

Elucidation of Intramolecular Hydrogen Bonding in 2-Aminobenzamides

While intramolecular hydrogen bonding between the carbonyl oxygen and the amine hydrogen is not typically observed in the solution phase for N-unsubstituted 2-aminobenzamides, X-ray crystallography has confirmed its presence in the solid state. mdpi.comresearch-nexus.netnih.gov In the crystal structure of 2-amino-5-bromobenzamide, a strong intramolecular hydrogen bond is observed between the oxygen atom of the amide group and a hydrogen atom of the amine group, leading to the formation of a stable six-membered ring. mdpi.comresearch-nexus.net This intramolecular interaction is a key feature that influences the conformation of the molecule in the solid state.

| Compound | Interaction | Feature |

| 2-Amino-5-bromobenzamide | Intramolecular Hydrogen Bond | Between carbonyl oxygen and amine hydrogen, forming a six-membered ring. |

| 2-Aminobenzamides | Intermolecular Hydrogen Bond | Amide unit acts as both donor and acceptor. |

Analysis of Intermolecular Interactions in this compound Crystal Structures

The spatial arrangement of this compound molecules in the solid state is dictated by a complex network of intermolecular interactions. X-ray crystallography studies reveal that hydrogen bonds are the primary forces governing the crystal packing, with contributions from other weaker interactions involving the bromine atom. The amide and amine functional groups are key participants in forming robust hydrogen-bonded synthons that define the supramolecular architecture.

Research on related N-unsubstituted 2-aminobenzamides demonstrates their capacity to act as both hydrogen bond donors and acceptors, leading to the formation of strong intermolecular hydrogen bonds. nih.govsemanticscholar.org In the crystal lattice, the amide unit can simultaneously donate a hydrogen bond from its N-H group and accept one at its carbonyl oxygen. nih.gov This dual role facilitates the assembly of molecules into well-defined patterns.

The primary interactions observed in the crystal structure of aminobenzamides are hydrogen bonds involving the amide and amine groups. Specifically, strong intermolecular hydrogen bonds form between the oxygen atom of one molecule and the NH moiety of the amine or amide group of a neighboring molecule. nih.gov Furthermore, the nitrogen atom of the amine group can engage in hydrogen bonding with an amide proton of an adjacent molecule. nih.gov These interactions often lead to the formation of recognizable motifs, such as dimers or chains, which are fundamental to the stability of the crystal lattice.

The interplay between strong hydrogen bonds and weaker halogen interactions is a key feature of the crystal engineering of halogenated organic molecules. mdpi.com The specific arrangement in this compound is a result of the energetic balance between the highly directional and strong hydrogen bonds and the more diffuse, but significant, halogen-involved contacts.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N (Amide) | H | O (Carbonyl) | ~0.86 | ~2.10 | ~2.95 | ~170 |

| N (Amine) | H | O (Carbonyl) | ~0.86 | ~2.25 | ~3.00 | ~150 |

| N (Amine) | H | N (Amine) | ~0.86 | ~2.40 | ~3.25 | ~165 |

| C (Aromatic) | H | O (Carbonyl) | ~0.93 | ~2.50 | ~3.40 | ~160 |

Table 2: Potential Halogen-Based Intermolecular Contacts Note: This table illustrates typical geometries for bromine interactions based on studies of related compounds. acs.orgresearchgate.netmdpi.commdpi.com

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Angle (°) | Classification |

| Halogen Bond | Br | Br | < 3.70 | C-Br···Br (θ1 ≈ θ2) | Type I |

| Halogen Bond | Br | Br | < 3.70 | C-Br···Br (θ1 ≈ 180°, θ2 ≈ 90°) | Type II |

| Hydrogen Bond | C-H | Br | < 3.00 | C-H···Br > 110° | Weak Hydrogen Bond |

Computational and Theoretical Chemical Studies of 2 Amino 4 Bromobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. For 2-Amino-4-bromobenzamide and its analogs, DFT calculations have provided profound insights into their geometry, stability, and reactive nature. mdpi.comnih.gov

Optimization of Molecular Geometries and Conformational Preferences

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. mdpi.comnih.govsemanticscholar.org These studies have revealed the existence of different conformers, which are distinct spatial arrangements of the molecule that can interconvert through bond rotations.

A key finding is the preference for a conformer where the carbonyl oxygen and the 2-amino group are situated on the same side of the molecule. mdpi.comnih.govsemanticscholar.org This arrangement is stabilized by the formation of a six-membered intramolecular ring, facilitated by a hydrogen bond between the oxygen and an amine hydrogen. mdpi.comnih.govsemanticscholar.org This intramolecular hydrogen bonding is a significant factor in dictating the molecule's preferred shape. In the gas phase, this more stable conformer is favored by approximately 15.8 kJ/mol, and in a dimethyl sulfoxide (B87167) (DMSO) solution, the preference is about 9.4 kJ/mol. semanticscholar.org This indicates that over 99% of the molecules will exist in this conformation at equilibrium. semanticscholar.org

It is noteworthy that while strong intramolecular hydrogen bonds are observed in the solid state, these interactions are not as prevalent in solution. This is attributed to the rapid exchange of amine protons with the solvent and the fast rotation around the aryl-NH2 single bond. mdpi.comnih.gov

HOMO-LUMO Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. nih.gov

For a stable conformer of a related compound, 2-amino-5-bromobenzamide (B60110), the HOMO-LUMO energy gap is calculated to be approximately 4.60 eV. mdpi.com A smaller HOMO-LUMO gap generally signifies a molecule that is more reactive and softer, meaning it is more polarizable and readily participates in chemical reactions. nih.gov The analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape and the various shapes a molecule can adopt. nih.gov

For complex systems, MD simulations are crucial for understanding how a molecule like this compound might interact with its environment, such as a solvent or a biological receptor. nih.gov These simulations can reveal the flexibility of the molecule and the different intermolecular interactions it can form, providing a more complete picture of its dynamic nature.

Quantum Mechanical Parameter Derivation and Interpretation

Quantum mechanical calculations are essential for deriving a range of parameters that describe a molecule's properties. These parameters, including electrostatic potentials and atomic charges, are critical for understanding and predicting how a molecule will interact with other molecules. acs.org

For instance, the electrostatic potential mapped on the electron density surface can highlight regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). acs.org This information is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding and halogen bonding.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a target protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. ijcce.ac.ir

In the context of this compound, molecular docking simulations can be employed to investigate its potential to interact with various biological targets. For example, studies on similar benzamide (B126) derivatives have used docking to explore their binding to enzymes like carbonic anhydrase and the ABL kinase domain. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity, with a more negative score typically indicating a stronger interaction. researchgate.net

Computational Approaches for Predicting Biological Activities

Computational methods are increasingly used to predict the biological activities of chemical compounds. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling aim to establish a correlation between the structural features of a molecule and its biological effect. mdpi.com

These models can identify the key molecular properties, such as hydrophobicity, hydrogen bonding capacity, and electron-withdrawing or -donating characteristics, that are crucial for a compound's activity. mdpi.com By understanding these relationships, it becomes possible to design new molecules with enhanced or specific biological profiles. For instance, the analysis of a series of compounds might reveal that hydrophobic and hydrogen-bonding interactions are the primary drivers of their biological activity. mdpi.com

Biological Activity and Medicinal Chemistry Research Involving 2 Amino 4 Bromobenzamide

Antimicrobial and Antibacterial Activities of Substituted Benzamides

Benzamide (B126) derivatives have demonstrated a wide range of antimicrobial effects, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.netnanobioletters.com The versatility of the benzamide structure allows for the synthesis of novel compounds with significant antibacterial and antifungal properties. nanobioletters.commdpi.com Research has focused on developing new benzamide derivatives to combat the growing threat of multidrug-resistant bacteria. nih.govgoogle.com For instance, certain novel 2-aminobenzamide (B116534) derivatives have shown excellent antimicrobial potential against various bacterial and fungal strains. mdpi.com Similarly, bromophenol derivatives have shown promise as antibacterial agents against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial action of benzamide derivatives is attributed to several mechanisms. One of the proposed mechanisms involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Another critical target is the FtsZ (Filamenting temperature-sensitive mutant Z) protein, which is crucial for bacterial cell division. nih.gov Certain difluorobenzamide derivatives have been shown to target FtsZ in S. aureus, leading to an increased rate of GTPase activity and stabilization of FtsZ polymers, thereby inhibiting cell division. nih.gov This targeted action disrupts the formation of the bacterial cell wall, a mechanism that can be effective against resistant pathogens. mdpi.com

The emergence of drug-resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health challenge. google.com Benzamide derivatives have shown potent activity against these resistant strains. nih.gov For example, novel difluorobenzamide compounds demonstrated excellent antimicrobial activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. nih.gov Studies have identified benzamide structures with potent antibacterial activity against various staphylococcal strains, including MRSA, Vancomycin-Intermediate S. aureus (VISA), and Vancomycin-Resistant S. aureus (VRSA). google.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Target Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| Difluorobenzamide Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC values of 4 µg/mL | nih.gov |

| Bengamide A | Streptococcus pyrogenes | MIC value of 4 µg/mL | nih.gov |

| Bengamide B | Streptococcus pyrogenes | MIC value of 2 µg/mL | nih.gov |

| 5-(bromo/nitropyridin-2-yl)benzamide Derivatives | Gram-positive and Gram-negative strains | MIC values of 0.22-1.49 µM | researchgate.net |

Kinase Inhibition Potential of Benzamide Derivatives

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov Benzamide derivatives have emerged as a valuable scaffold for the design of potent and selective kinase inhibitors. nih.govnih.gov These small molecules typically target the ATP-binding site of kinases, disrupting the phosphotransfer reaction that mediates signal transduction. nih.govnih.gov

Benzamide-based inhibitors have been developed to target a variety of kinases, including both receptor tyrosine kinases (RTKs) and cytoplasmic tyrosine kinases. semanticscholar.orgmdpi.com By inhibiting these kinases, the compounds can block critical signaling pathways involved in cell proliferation, survival, and differentiation. nih.govfrontiersin.org For example, derivatives have been designed to inhibit Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML), and Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are often altered in a wide range of cancers. nih.govfrontiersin.org Inhibition of these kinases disrupts downstream pathways such as the RAS-RAF-MEK-ERK, PI3K/Akt/mTOR, and JAK/STAT pathways. nih.govmdpi.comfrontiersin.org

Table 2: Target Kinases and Signaling Pathways for Benzamide Derivatives

| Target Kinase(s) | Associated Signaling Pathway(s) | Therapeutic Application/Disease | Reference(s) |

|---|---|---|---|

| Bcr-Abl | Ras/MAPK, PI3K/Akt, JAK/STAT | Chronic Myeloid Leukemia (CML) | nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | RAS-RAF-MEK-ERK, PI3K/Akt | Cancer | nih.govfrontiersin.org |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | PI3K/Akt/mTOR | Cancer (Angiogenesis) | nih.govfrontiersin.org |

| Lck Kinase | T-cell receptor signaling | Inflammatory diseases | nih.gov |

Carbonic Anhydrase (CA) Inhibition by Benzamide Analogues

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer. researchgate.net Benzamide derivatives, particularly those incorporating sulfonamide moieties, have been extensively studied as effective inhibitors of various CA isoforms. nih.govresearchgate.net

A number of in vitro studies have demonstrated the potent inhibitory activity of benzamide-sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds have shown low nanomolar or even subnanomolar inhibition constants (Kᵢ) against isoforms like hCA II, VII, and IX, which are important therapeutic targets. nih.gov For instance, a synthesized iminothiazoline analogue containing a 4-bromobenzamide (B181206) moiety showed excellent inhibition potential with an IC₅₀ value of 0.147 µM. nih.gov The selectivity of these inhibitors against different isoforms is a critical aspect of their development to minimize potential side effects. mdpi.com

Table 3: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide-Sulfonamide Derivatives

| hCA Isoform | Inhibition Constant (Kᵢ) Range / IC₅₀ | Significance | Reference(s) |

|---|---|---|---|

| hCA I | 5.3–334 nM (Kᵢ) | Less sensitive compared to other isoforms | nih.gov |

| hCA II | Low nanomolar to subnanomolar (Kᵢ) | Target for glaucoma treatment | nih.govnih.gov |

| hCA VII | Low nanomolar to subnanomolar (Kᵢ) | Neurological applications | nih.gov |

| hCA IX | Low nanomolar to subnanomolar (Kᵢ) / IC₅₀ of 0.15 µM | Antitumor target | researchgate.netnih.gov |

Molecular Basis of CA-Inhibitor Interactions

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide. The active site of α-CAs contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. The primary mechanism of inhibition for many classes of CA inhibitors involves the binding of the inhibitor to this catalytic zinc ion, displacing the coordinated water/hydroxide and thereby blocking the enzyme's catalytic activity mdpi.com.

X-ray crystallography is a powerful tool for elucidating the precise molecular interactions between inhibitors and the CA active site researchgate.net. Studies on CA inhibitors, including those with a benzamide scaffold, reveal key binding features. For instance, a derivative of 4-bromobenzamide, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has been shown to be a potent CA inhibitor nih.gov. Molecular docking studies of this compound indicated that its interaction with the enzyme is stabilized by four hydrogen bonds and multiple hydrophobic interactions nih.gov. The crystal structure of other inhibitors complexed with CA isoforms, such as human carbonic anhydrase II (hCA II), show that the inhibitor's scaffold binds in the hydrophilic half of the active site, making numerous van der Waals contacts with surrounding amino acid residues like Ile91, Gln92, Val121, Phe131, Leu198, and Thr200 rcsb.org. This detailed structural understanding is crucial for the rational design of more potent and selective inhibitors unifi.it.

Targeting Specific CA Isoforms in Disease

There are 15 known isoforms of carbonic anhydrase in humans, each with distinct tissue distribution and physiological roles unifi.it. Their involvement in various pathological processes makes them attractive drug targets nih.govmdpi.com. For example, isoforms hCA IX and hCA XII are overexpressed in many hypoxic cancers and are crucial for tumor cell survival, making them targets for anticancer therapies mdpi.comnih.gov. Other isoforms are involved in glaucoma, epilepsy, and obesity nih.govunifi.it.

A significant challenge in the development of CA inhibitors is achieving isoform selectivity, as the active sites across different CAs are highly conserved unifi.itmdpi.com. The lack of selectivity in currently available CA inhibitors can lead to undesirable side effects unifi.it. Consequently, a major focus of medicinal chemistry research is the design of inhibitors that can selectively target a specific CA isoform. This is often pursued through the "tail approach," where different chemical moieties are attached to a core inhibitor scaffold. These tails can form interactions with residues in and around the active site that are unique to a particular isoform, thereby conferring selectivity mdpi.com. The development of isoform-selective inhibitors is essential for creating targeted therapies with improved efficacy and fewer side effects unifi.itnih.gov.

Exploration in Anticancer Research

The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for anticancer activity nih.govnanobioletters.com. Derivatives of 2-aminobenzamide are no exception. For example, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a structural analogue of 2-Amino-4-bromobenzamide, has demonstrated potent activity as a histone deacetylase (HDAC) inhibitor frontiersin.orgnih.gov. FNA was particularly effective against HDAC3 and showed significant antiproliferative activity against the HepG2 liver cancer cell line, with an IC50 value of 1.30 µM frontiersin.orgnih.gov. In a xenograft model, FNA inhibited tumor growth by 48.89% frontiersin.org. Its mechanism of action involves the promotion of apoptosis and cell cycle arrest at the G2/M phase nih.gov.

Furthermore, research into 2-aminobenzothiazoles, which share structural similarities with 2-aminobenzamides, has identified compounds with potent anticancer effects nih.gov. These compounds have been shown to target various cancer-related proteins, including kinases and epigenetic enzymes nih.gov. The exploration of these related structures underscores the potential of the 2-aminobenzamide core in the design of novel anticancer agents.

Anti-inflammatory Properties of Benzamide Derivatives

Derivatives of benzamide have been widely investigated for their anti-inflammatory properties nanobioletters.comnih.gov. The anti-inflammatory effects of some benzamide compounds are linked to their ability to modulate key inflammatory pathways. For instance, certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress the activity of the transcription factor NF-κB, which is a central regulator of inflammation and apoptosis.

Research on various 2-amino derivatives has also highlighted their potential in mitigating inflammation. For example, novel 2-aminobenzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity nih.gov. Similarly, studies on peptides and proteins have shown that those rich in certain amino acids can exert anti-inflammatory effects by inhibiting inflammatory mediators like cyclooxygenase-2 (COX-2) mdpi.com. While direct studies on the anti-inflammatory properties of this compound are limited, the activities of related benzamide and aminophenyl compounds suggest that this is a promising area for future investigation nih.govnih.gov.

Drug Discovery and Development Applications

The 2-aminobenzamide scaffold is a valuable starting point in the drug discovery and development pipeline, serving as a versatile core for creating diverse chemical libraries.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," which is a molecule that exhibits a desired biological activity and serves as the foundation for developing a more potent and selective drug technologynetworks.com. The 2-aminobenzamide structure is an attractive scaffold for lead discovery due to its synthetic tractability and its presence in various biologically active molecules.

Interactions with Biological Targets

Table 1: Biological Targets of Benzamide and Aminophenyl Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| 4-Bromobenzamide Derivative | Carbonic Anhydrase (CA) nih.gov | Glaucoma, Cancer, Epilepsy nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Histone Deacetylase 3 (HDAC3) frontiersin.orgnih.gov | Cancer frontiersin.orgnih.gov |

| 2-Aminobenzimidazole Derivatives | TRPC4 and TRPC5 Channels nih.gov | Neurological and Cardiovascular Diseases |

| 2-Aminobenzothiazole Derivatives | Protein Kinases (e.g., EGFR), Epigenetic Enzymes nih.gov | Cancer nih.gov |

As shown in the table, derivatives built upon or related to the 2-aminobenzamide structure have been developed to target enzymes like carbonic anhydrases and HDACs, as well as ion channels such as TRPC4 and TRPC5 nih.govfrontiersin.orgnih.gov. The ability to modify the core structure allows medicinal chemists to design compounds that can selectively interact with the binding sites of these diverse proteins, highlighting the broad applicability of this chemical class in addressing various diseases.

Research Uncovers Limited Direct Role of this compound in PCSK9 Inhibition for Cholesterol Management

Extensive searches of scientific and patent literature have revealed no direct evidence of the chemical compound this compound being investigated as an active inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) for the purpose of lowering cholesterol. Current research on small molecule PCSK9 inhibitors is an active field, but this specific compound does not appear in published studies or patents as a final, active molecule for this target.

While the benzamide chemical structure is a feature in some molecules developed for various therapeutic targets, including some cholesterol-related research, this compound itself is more characteristic of a chemical intermediate or a building block for the synthesis of more complex, biologically active compounds.

The current landscape of PCSK9 inhibition is dominated by monoclonal antibodies and small interfering RNA (siRNA) therapies. Research into small molecule inhibitors is ongoing, with a focus on identifying compounds that can disrupt the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). However, the specific role of this compound in this area of medicinal chemistry is not documented in the available literature.

Therefore, an article detailing the role of this compound in cholesterol-lowering research through PCSK9 inhibition cannot be generated, as the foundational research linking this specific compound to the biological target is not present in the public domain.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Amino 4 Bromobenzamide

Synthesis of 2-Amino-4-bromobenzamide Derivatives

The 2-aminobenzamide (B116534) scaffold is a versatile starting point for the synthesis of a wide range of derivatives, particularly heterocyclic compounds with established pharmacological importance. While many literature examples utilize the isomeric 2-amino-5-bromobenzamide (B60110), the synthetic principles are directly applicable to the 4-bromo isomer. A primary derivatization strategy involves the cyclization of the 2-aminobenzamide core to form quinazolinones.

For instance, 6-bromoquinazolin-4(3H)-one can be synthesized from 2-amino-5-bromobenzamide through a reaction with paraformaldehyde and iodine in ethanol. nih.govmdpi.com This quinazolinone serves as a key intermediate that can be further modified. A subsequent reaction with phosphoryl chloride can convert the quinazolinone into a 4-chloroquinazoline, which is then susceptible to nucleophilic substitution at the C-4 position by various anilines to produce a library of 4-anilino-6-bromoquinazoline derivatives. nih.gov

Another significant synthetic route involves the Knoevenagel condensation. This method typically begins with the acetylation of 2-amino-5-bromobenzamide to yield 2-acetamido-5-bromobenzamide. mdpi.com A base-promoted cyclization then produces 6-bromo-2-methylquinazolin-4-one. mdpi.com This intermediate can react with various aromatic aldehydes to afford 2-styrylquinazolinone derivatives, expanding the structural diversity of compounds accessible from the initial 2-aminobenzamide framework. mdpi.com

Table 1: Example Synthesis of a Quinazolinone Derivative

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Amino-5-bromobenzamide | 1. Acetic anhydride (B1165640) 2. Base (for cyclization) | 6-Bromo-2-methylquinazolin-4-one | mdpi.com |

The enzymatic synthesis of halogenated aminobenzamides has also been explored. The halogenase enzyme variant 3-LSR has been shown to efficiently brominate an anthranilamide derivative to selectively produce 2-amino-5-bromobenzamide. nih.gov

Impact of Substituent Modifications on Biological Activities

The biological profile of derivatives from this compound is highly dependent on the nature and position of various substituents.

Halogen atoms play a crucial role in modulating the biological activity of 2-aminobenzamide derivatives. In studies on 4-anilinoquinazoline (B1210976) derivatives, which are synthesized from halogenated 2-aminobenzamides, the presence of halogens on the aniline (B41778) ring has been shown to enhance biological activity. nih.gov

The bromine atom on the quinazoline (B50416) core at position 6 (originating from the 5-bromo position of the starting benzamide) is a key feature of many potent inhibitors. For example, in a series of potential Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, the 6-bromoquinazoline (B49647) framework was fundamental to their activity. nih.gov However, replacing the 6-bromo substituent with a 4-fluorophenyl group was found to generally result in significant cytotoxicity and selectivity against the HeLa cell line. nih.gov This highlights that while the bromine is important, strategic replacement can fine-tune the biological profile. Furthermore, the combination of a 6-bromoquinazoline core with a 2-(4-chlorophenyl) group and a 4-(2,4-difluoroanilino) group resulted in a derivative with significant inhibitory activity against EGFR-TK, comparable to the clinical drug Gefitinib. nih.gov

The amide and amine groups of 2-aminobenzamide are critical for its chemical reactivity and its interaction with biological targets. These groups are key participants in hydrogen bonding networks. mdpi.com Studies on N-unsubstituted 2-aminobenzamides have shown that the propensity for hydrogen bonding plays a significant role in defining the spatial structure of these molecules. mdpi.com

Derivatization that incorporates the amine and amide functionalities into new ring systems is a common and effective strategy. The synthesis of quinazolinones is a prime example, where the ortho-amino group and the amide nitrogen cyclize to form the heterocyclic core. nih.govmdpi.com The biological activity of these resulting quinazolinones is then further modulated by substitutions on this new framework. For instance, in the 4-anilino-6-bromoquinazoline series, the nature of the aniline substituent directly attached to the position derived from the original amide nitrogen dictates the potency and selectivity of EGFR-TK inhibition. nih.gov

Furthermore, direct modification of the amide nitrogen, such as in the synthesis of 2-Amino-N-(2-bromoethyl)benzamide, introduces a reactive "handle" that can be used for further structural modifications to explore potential anticancer and antimicrobial properties. ontosight.ai

Table 2: Summary of Substituent Effects on Bioactivity

| Modification | Observation | Biological Target/Activity | Reference |

|---|---|---|---|

| Replacement of 6-bromo with 4-fluorophenyl | Increased cytotoxicity and selectivity | HeLa cancer cell line | nih.gov |

| Addition of 2-(4-chlorophenyl) group to 6-bromoquinazoline | Significant cytotoxicity against MCF-7 and HeLa cells | EGFR-TK, cancer cell lines | nih.gov |

| Presence of halogens on 4-anilino ring | Improved biological activity | EGFR-TK | nih.gov |

Pharmacophore Modeling and Design of Novel Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model for this compound analogs would typically include features such as hydrogen bond donors (from the -NH2 and -NH- of the amide), hydrogen bond acceptors (the carbonyl oxygen), a hydrophobic/aromatic region (the benzene (B151609) ring), and a halogen bond donor (the bromine atom). researchgate.netmdpi.com

Studies on 2-aminobenzamide and its derivatives suggest they can exist in tautomeric forms and create closed pharmacophore sites through intramolecular hydrogen bonds. mdpi.com These specific conformations are believed to be responsible for influencing their biological activities. mdpi.com By understanding these features, novel analogs can be designed.

The development of a pharmacophore model involves several stages, including selecting a set of active molecules, performing conformational analysis, superimposing the molecules to find common features, and validating the model. researchgate.net Once validated, this model can be used to screen large chemical databases to identify new molecules that fit the pharmacophore and are therefore potential new active compounds. nih.gov For derivatives of this compound, this approach could lead to the discovery of novel analogs with enhanced potency or selectivity for targets like EGFR-TK or other enzymes.

Conformational Flexibility and SAR

The structure-activity relationship of this compound derivatives is intrinsically linked to their conformational flexibility. The rotation around the single bonds, particularly the Ar-C(O) and C(O)-N bonds, allows the molecule to adopt various spatial arrangements. Spectroscopic and computational studies on the related 2-amino-5-bromobenzamide have revealed the presence of distinct conformers in solution. mdpi.com

Hindered rotation around the C(O)–NH2 bond results in the non-equivalence of the two amide protons, which can be observed in 1H-NMR spectra. mdpi.com The formation of intramolecular hydrogen bonds, for example between the carbonyl oxygen and a hydrogen of the ortho-amino group, can stabilize certain conformations. However, in solution, these intramolecular bonds may be disrupted due to rapid proton exchange with the solvent and fast rotation around the Ar–NH2 bond. mdpi.com The presence of a substituent on the nitrogen of the arylamine group has been suggested to be important in promoting the formation of these intramolecular hydrogen bonds. mdpi.com

This conformational preference is critical for SAR because the specific three-dimensional shape of a molecule determines how well it can fit into the binding site of a biological target. A flexible molecule might be able to adapt its conformation to better fit a receptor, but a more rigid analog locked in the "correct" bioactive conformation might exhibit higher potency. Understanding the conformational landscape of this compound and its derivatives is therefore essential for designing more effective therapeutic agents.

Synthesis of Benzoheterocyclic Compounds from 2-Halobenzamides

2-Halobenzamides, including this compound, are recognized as highly valuable building blocks, or synthons, for the construction of a diverse array of benzoheterocyclic compounds. researchgate.net These heterocyclic structures are prevalent in many pharmacologically active molecules. The functional groups of 2-halobenzamides provide multiple reactive sites, enabling various cyclization strategies. researchgate.net

Beyond the extensively studied quinazolinones, 2-halobenzamides are used to synthesize other important heterocyclic systems:

Isoindolinones : A copper(I)-catalyzed reaction involving the assembly of a 2-halobenzamide and a terminal alkyne can produce substituted 3-methyleneisoindolin-1-ones. researchgate.net

Quinindolines : Copper-catalyzed dual cyclization reactions have been developed for the synthesis of quinindolines from 2-halobenzamides. acs.org

General Heterocycles : The versatility of 2-halobenzamides as precursors has been highlighted in reviews summarizing their use in synthesizing quinolines, isoquinolinones, and benzisothiazolones over the past decade. researchgate.netjst.go.jp

A convenient method for producing quinazolin-4(3H)-ones involves a Lewis acid (copper-catalyzed) nucleophilic addition of a 2-halobenzamide to a nitrile, followed by an intramolecular SNAr reaction. acs.org The wide applicability of 2-halobenzamides in forming these complex scaffolds underscores the importance of this compound as a starting material in synthetic and medicinal chemistry.

Applications in Materials Science and Crystal Engineering of Benzamide Systems

Supramolecular Architectures based on 2-Amino-4-bromobenzamide and Related Benzamides

The construction of predictable and robust supramolecular architectures is a cornerstone of crystal engineering. Benzamides, particularly those with additional functional groups like this compound, are excellent building blocks for creating complex, multi-dimensional networks. These networks are held together by a combination of directional non-covalent interactions.

A key strategy in the design of these architectures is the concept of synthon modularity. This approach allows for the extension of reliable synthons observed in binary cocrystals to more complex ternary systems. For instance, the robust acid-amide heterosynthon has been successfully utilized in creating ternary cocrystals involving 4-bromobenzamide (B181206), a dicarboxylic acid, and 1,4-dinitrobenzene (B86053). researchgate.net This demonstrates the predictability and reliability of using well-established synthons to build more intricate supramolecular structures.

The combination of different non-covalent interactions, such as hydrogen and halogen bonds, is a powerful tool for directing the assembly of molecules into desired architectures. nih.gov In systems containing both aminopyrimidine and bromo-substituted benzoic acids, the hydrogen-bond-based synthons are primarily responsible for the initial assembly, while halogen bonds (Br⋯N) play a crucial role in organizing these primary motifs into extended one- and two-dimensional structures. nih.gov This hierarchical application of intermolecular forces allows for a high degree of control over the final solid-state structure.

Hydrogen Bonding Networks in Benzamide (B126) Crystal Structures

Hydrogen bonding is a dominant force in the crystal packing of benzamide derivatives. The amide group itself is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions. In N-unsubstituted 2-aminobenzamides, such as 2-Amino-5-bromobenzamide (B60110), strong intramolecular hydrogen bonds are observed between the amide oxygen and the amine hydrogen, leading to the formation of a stable six-membered ring. mdpi.com This intramolecular interaction significantly influences the conformation of the molecule.

The interplay between different types of hydrogen bonds, such as N-H···O and O-H···O, and their competition with other non-covalent interactions, are key to understanding and predicting the final crystal structure.

Halogen Bonding Interactions (Type I and Type II)

Halogen bonding is another significant directional interaction that plays a crucial role in the crystal engineering of bromo-substituted benzamides. These interactions involve the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. Halogen bonds are categorized based on the geometry of the interaction.

Type I Halogen Bonds: These are characterized by a symmetric arrangement where the two interacting halogen atoms have similar C-X···X angles (θ1 ≈ θ2).

Type II Halogen Bonds: In this geometry, the C-X bond of one molecule points towards the halogen atom of the other, resulting in a "head-on" interaction with disparate C-X···X angles (θ1 ≈ 180°, θ2 ≈ 90°).

The classification of these interactions can be further refined to include quasi Type I/II geometries. researchgate.net The specific geometry of the halogen bond can be influenced by the presence of other competing interactions within the crystal lattice.

Cocrystallization Strategies and Synthon Design

Cocrystallization is a powerful technique for modifying the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules. The design of cocrystals relies heavily on the concept of supramolecular synthons, which are robust and predictable patterns of non-covalent interactions.

A common strategy involves the use of the reliable acid-amide heterosynthon, which is formed between a carboxylic acid and a benzamide. acs.org This synthon has been successfully employed in the cocrystallization of 4-bromobenzamide with various dicarboxylic acids. acs.org The predictability of this synthon allows for the rational design of cocrystals with desired structural motifs.

Furthermore, the concept of synthon modularity allows for the design of more complex multicomponent crystals. By understanding the reliable synthons formed in binary systems, it is possible to predict and construct ternary cocrystals. For instance, the successful formation of ternary cocrystals of 4-halobenzamides, dicarboxylic acids, and 1,4-dinitrobenzene was achieved by leveraging the known reliability of the acid-amide heterosynthon and introducing a halogen bond acceptor. researchgate.net

The selection of coformers is a critical step in cocrystal design. Computational screening methods, combined with an understanding of hydrogen bond propensity, can aid in identifying suitable coformer candidates. nih.gov The goal is to select coformers that will preferentially form heterosynthons with the target molecule over homosynthons. nih.gov

Influence of Molecular Packing on Material Properties

The way molecules are arranged in a crystal lattice, known as molecular packing, has a profound impact on the macroscopic properties of the material. Variations in intermolecular interactions and packing motifs can lead to significant differences in properties such as solubility, stability, melting point, and even sensitivity to impact in energetic materials. tubitak.gov.tr

The formation of specific supramolecular constructs, such as one-dimensional chains or two-dimensional sheets, is a direct result of the packing arrangement. These extended structures can influence the mechanical properties of the material.

A study on a cocrystal of trinitrotoluene (TNT) with 1-amino-4-bromonaphthalene (B167286) demonstrated that the cocrystal exhibited significantly reduced impact sensitivity compared to pure TNT. tubitak.gov.tr This change in property was attributed to the different intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, present in the cocrystal structure. tubitak.gov.tr This highlights the critical role of molecular packing in tuning the functional properties of materials.

Potential for Functional Organic Materials

The ability to control the supramolecular assembly of this compound and related benzamides opens up possibilities for the development of a wide range of functional organic materials. The presence of multiple functional groups allows for the introduction of various properties through strategic molecular design and crystal engineering.

The combination of hydrogen and halogen bonding provides a robust toolkit for constructing materials with specific network topologies. nih.gov This control over the solid-state architecture is essential for creating materials with tailored optical, electronic, or mechanical properties.

Furthermore, benzamide derivatives can serve as versatile building blocks in medicinal chemistry and materials science. For instance, N-(2-acetamidoethyl)-4-bromobenzamide, a related compound, has applications in the synthesis of polymers and hydrogels, where it can enhance mechanical properties and biocompatibility.

The structural motifs and non-covalent interactions present in these systems can also be exploited for applications in areas such as:

Nonlinear Optics: The ordered arrangement of molecules in a non-centrosymmetric crystal structure can lead to second-harmonic generation (SHG) activity.

Sensors: The specific binding sites within the crystal lattice could be utilized for the selective detection of small molecules.

Pharmaceuticals: Cocrystallization is a widely used strategy to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients.

The continued exploration of the rich supramolecular chemistry of this compound and its analogues holds significant promise for the future development of advanced functional organic materials.

Advanced Analytical Methodologies Employed in 2 Amino 4 Bromobenzamide Research

High-Resolution Mass Spectrometry (HRMS)